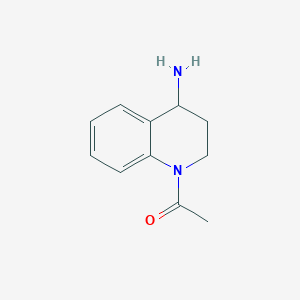

1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is defined by its molecular formula C₁₁H₁₄N₂O, which corresponds to a molecular weight of 190.24 grams per mole. The compound features a bicyclic tetrahydroquinoline core system that undergoes partial saturation of the quinoline heterocycle, specifically at positions 1, 2, 3, and 4 of the original quinoline framework. This structural modification creates a six-membered saturated ring fused to the aromatic benzene portion, resulting in a unique three-dimensional molecular geometry.

The tetrahydroquinoline scaffold in this compound adopts specific conformational preferences that have been extensively characterized through high-resolution microwave spectroscopy and quantum chemistry calculations. Research on related tetrahydroquinoline systems demonstrates that the saturated portion of the molecule allows for multiple conformational possibilities, with studies identifying four stable conformations comprising two pairs of energetically equivalent enantiomorphic conformers. The conformational flexibility is governed by energy barriers of approximately 104 wavenumbers, which permits conformational cooling under experimental conditions.

Stereochemical analysis reveals that the heterocyclic ring typically adopts a chair-like or sofa conformation, with specific substituent orientations dictating the overall molecular geometry. In related tetrahydroquinoline structures, crystallographic studies have shown that substituents at the 4-position preferentially occupy equatorial positions to minimize steric interactions. The amino group at the 4-position of the tetrahydroquinoline ring in this compound is expected to follow similar stereochemical preferences, adopting an equatorial orientation to optimize molecular stability.

The acetyl substituent attached to the nitrogen atom at position 1 introduces additional conformational considerations through restricted rotation around the carbon-nitrogen amide bond. This structural feature creates potential for rotational isomerism, where the acetyl group can adopt different orientations relative to the tetrahydroquinoline plane. Nuclear magnetic resonance studies on related N-acetyl tetrahydroquinoline derivatives have demonstrated the existence of rotational barriers that result in observable rotameric forms at room temperature.

| Structural Parameter | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | Elemental Analysis |

| Molecular Weight | 190.24 g/mol | Mass Spectrometry |

| Ring System | Bicyclic | X-ray Crystallography |

| Saturation Degree | Partially Saturated | Structural Analysis |

| Conformational States | Multiple | Computational Chemistry |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The primary name designation places the acetyl functionality as the principal functional group, with the tetrahydroquinoline system serving as a substituent. Alternative nomenclature systems provide the compound with the systematic name 1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone, which emphasizes the partial hydrogenation state of the quinoline core.

Propriétés

IUPAC Name |

1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-7-6-10(12)9-4-2-3-5-11(9)13/h2-5,10H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTOHKCMZLCVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337246-46-4 | |

| Record name | 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pictet–Spengler Reaction and Its Variants

The Pictet–Spengler condensation is a classical and widely employed method for synthesizing tetrahydroquinoline and tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion intermediate, which then cyclizes to yield the tetrahydroquinoline scaffold.

-

- Condensation of a phenylethylamine derivative with an aldehyde forms an iminium intermediate.

- Activation of the iminium ion by Brønsted or Lewis acids facilitates intramolecular cyclization.

- The cyclization yields the substituted tetrahydroquinoline product.

Application to 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one :

The synthesis typically starts with a 2-phenylethylamine derivative bearing suitable substituents to introduce the 4-amino group. Acetaldehyde or its derivatives can be used to introduce the ethanone moiety at the nitrogen position after cyclization.-

- Formation of N-acetyl intermediate from 2-(3,4-dimethoxyphenyl)ethylamine.

- Conversion to N-acylcarbamates.

- Reduction with diisobutyl aluminum hydride (DIBAL-H) followed by BF3·OEt2-mediated cyclization to yield 1-substituted tetrahydroquinoline derivatives.

This method allows for the synthesis of racemic or enantiomerically enriched tetrahydroquinolines depending on the use of chiral auxiliaries or catalysts.

Chiral Auxiliary-Mediated Synthesis

To obtain enantiopure 1-substituted tetrahydroquinolines, chiral auxiliaries such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate (Andersen reagent) are employed.

- Procedure :

- Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with n-butyllithium followed by treatment with the chiral auxiliary.

- Cyclization with aldehydes via Pictet–Spengler reaction in the presence of BF3·OEt2.

- Removal of the chiral auxiliary by acid treatment to yield enantiopure tetrahydroquinoline derivatives.

This method is effective for synthesizing optically active tetrahydroquinolines, which is critical for biological activity studies.

Catalytic Enantioselective Pictet–Spengler Reaction

Chiral catalysts such as (R)-TRIP and (S)-BINOL have been utilized to induce asymmetry in the Pictet–Spengler reaction.

- Key Steps :

- Formation of sulfenylated intermediate from 2-(3-hydroxy-4-methoxyphenyl)ethylamine.

- Asymmetric cyclization with aldehydes catalyzed by chiral phosphoric acids.

- Yield of enantiomerically enriched tetrahydroquinoline derivatives.

This approach provides a catalytic and efficient route to chiral 1-substituted tetrahydroquinolines without the need for stoichiometric chiral auxiliaries.

Microwave-Assisted Pictet–Spengler Cyclization

Microwave irradiation has been employed to accelerate the Pictet–Spengler reaction, enhancing yield and reducing reaction time.

- Method :

Cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes in the presence of trifluoroacetic acid under microwave irradiation (e.g., 15 minutes) yields tetrahydroquinoline derivatives in high yield (up to 98%).

This method offers a rapid and efficient synthetic route suitable for scale-up and high-throughput synthesis.

Bischler–Napieralski Cyclization Approach

An alternative synthetic route involves the Bischler–Napieralski cyclization, which constructs the dihydroisoquinoline intermediate, followed by reduction to tetrahydroquinoline derivatives.

- Typical Procedure :

- Preparation of amide intermediates from phenylacetic acid derivatives.

- Cyclization using phosphoryl chloride (POCl3) to form dihydroisoquinolines.

- Reduction with sodium borohydride (NaBH4) to yield tetrahydroquinoline compounds.

This method has been adapted for various N-substituted tetrahydroquinolines and can be tailored to introduce the ethanone group at the nitrogen.

Biomimetic Synthesis Combining Bischler–Napieralski and Asymmetric Transfer Hydrogenation

A biomimetic approach involves the combination of Bischler–Napieralski cyclization with Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve enantioselective synthesis.

- Steps :

- Formation of protoalkaloid intermediates from substituted phenylethylamines and cinnamic acid derivatives.

- Catalytic hydrogenation followed by cyclization to isoquinoline moieties.

- Asymmetric transfer hydrogenation to yield chiral tetrahydroquinoline alkaloids.

This multi-step synthesis is suitable for complex derivatives and provides access to stereochemically defined tetrahydroquinolines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Pictet–Spengler Condensation | Phenylethylamine + Aldehyde, Acid catalyst | Simple, versatile | Can produce racemic or chiral products |

| Chiral Auxiliary-Mediated Synthesis | Chiral sulfinyl auxiliary, BF3·OEt2 | Enantiopure products | Requires auxiliary removal step |

| Catalytic Enantioselective Pictet–Spengler | Chiral phosphoric acid catalysts | Catalytic, enantioselective | Avoids stoichiometric chiral auxiliaries |

| Microwave-Assisted Pictet–Spengler | TFA, Microwave irradiation | Rapid, high yield | Suitable for scale-up |

| Bischler–Napieralski Cyclization | POCl3, NaBH4 | Alternative route, good for amides | Multi-step, useful for N-substituted derivatives |

| Biomimetic Bischler–Napieralski + ATH | Catalytic hydrogenation, ATH catalysts | Enantioselective, biomimetic | Complex, suitable for natural product synthesis |

Research Findings and Considerations

The Pictet–Spengler reaction remains the cornerstone for synthesizing tetrahydroquinoline derivatives including this compound due to its efficiency and adaptability to various substituents.

Enantioselective synthesis is critical for biological activity, and both chiral auxiliaries and catalytic asymmetric methods have been successfully applied to related tetrahydroquinoline compounds.

Microwave-assisted methods significantly reduce reaction times while maintaining high yields, offering advantages for industrial and research-scale synthesis.

The Bischler–Napieralski cyclization provides an alternative synthetic route that can be combined with modern asymmetric hydrogenation techniques to access complex and chiral tetrahydroquinoline derivatives.

Despite the extensive research on tetrahydroisoquinoline analogs, specific detailed protocols for this compound are limited in open literature, suggesting the need for tailored synthetic optimization based on these general methodologies.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- CAS Number : 1337246-46-4

- Density : Approximately 1.145 g/cm³ .

Anticancer Research

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group in this compound enhances its interaction with biological targets involved in cancer pathways. Research published in journals like European Journal of Medicinal Chemistry has shown that modifications to the tetrahydroquinoline scaffold can lead to increased potency against tumor cells .

Neuroprotective Effects

Research has suggested that tetrahydroquinoline derivatives possess neuroprotective properties. The compound may help in the treatment of neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. Studies have demonstrated that such compounds can modulate neurotransmitter systems and offer protection against neurotoxicity .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have revealed that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance charge mobility and overall device performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry | Anticancer | Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than existing treatments. |

| Journal of Neurochemistry | Neuroprotection | Showed reduced apoptosis in neuronal cultures exposed to neurotoxic agents when treated with the compound. |

| Journal of Antimicrobial Chemotherapy | Antimicrobial | Reported effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations. |

| Advanced Functional Materials | Organic Electronics | Achieved improved charge transport properties when used in OLEDs compared to traditional materials. |

Mécanisme D'action

The mechanism of action of 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Amino Group Positioning

- The target compound’s 4-amino group on the tetrahydroquinoline ring contrasts with 6-amino derivatives (e.g., Compound 25 in ), which show antifungal activity via CYP51 binding. The 4-position may influence target specificity due to spatial orientation .

Substituent Effects on Reactivity

- Chloroacetyl derivatives (e.g., ) exhibit electrophilic reactivity, enabling covalent binding to cysteine residues in proteins. This property is absent in the target compound, highlighting the impact of halogenation on functionality .

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility compared to methoxy- or chloro-substituted analogs (), which are more lipophilic .

- Stability: Electrophilic chloroacetyl derivatives () may exhibit lower stability under physiological conditions due to reactive groups, whereas the target compound’s amino and acetyl groups likely confer greater stability .

Activité Biologique

1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : CHNO

- Molecular Weight : 190.24 g/mol

- CAS Number : 59657880

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its activity is linked to the modulation of neurotransmitter systems and neuroprotective effects.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties that could protect neuronal cells from oxidative stress .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of findings from relevant research:

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and memory retention. The mechanism was attributed to enhanced synaptic plasticity and reduced neuroinflammation.

Case Study 2: Antioxidant Properties

In vitro experiments showed that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures. This suggests a protective role against oxidative damage associated with neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?

The compound is typically synthesized via reductive amination or hydrogenation of nitro intermediates. For example:

- Nitro reduction : Catalytic hydrogenation using Pd/C under H₂ in ethanol converts nitro groups to amines (e.g., compound 24 in , .9% yield).

- Functional group modification : Amine intermediates are further derivatized with reagents like methylthioimidate hydroiodide to form carboximidamide derivatives (e.g., compound 26, 56% yield) .

- Purification : Flash chromatography (e.g., Biotage systems) and crystallization are standard for isolating pure products, with HPLC used to confirm purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Key factors include:

- Catalyst selection : Pd/C for nitro reductions ensures high selectivity, while LiAlH₄ may enhance reactivity in ketone reductions ( ).

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, whereas ethanol facilitates hydrogenation .

- Temperature control : Room-temperature reactions minimize side products in carboximidamide formation ( ).

- By-product analysis : TLC and NMR monitoring (e.g., δ 6.48 ppm for aromatic protons in ) help identify impurities early .

Basic: What analytical techniques validate the structural integrity of this compound?

- 1H NMR : Characteristic shifts for aromatic protons (δ 6.41–6.48 ppm) and methyl groups (δ 2.30 ppm) confirm regiochemistry .

- Mass spectrometry : ESI-MS (e.g., m/z 260.2 [M+1]) verifies molecular weight .

- HPLC : Purity >95% ensures suitability for biological assays .

Advanced: How should researchers resolve discrepancies in spectral data during structural elucidation?

- Deuterated solvent calibration : Ensure solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) do not overlap with analyte signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., compound 33 in with multiple m/z values) .

- Comparative analysis : Cross-reference with published spectra (e.g., PubChem CID 459296 in ) .

Basic: What biological activities are reported for tetrahydroquinoline derivatives?

- Antimicrobial : Thiophene-carboximidamide derivatives (e.g., compound 50) show activity against bacterial strains .

- CNS potential : Amine-functionalized analogs (e.g., compound 24) are explored for neurotransmitter receptor interactions .

Advanced: What experimental designs establish structure-activity relationships (SAR) for CNS applications?

- Substituent variation : Introduce fluorine (e.g., compound 25) or alkylamine chains (e.g., compound 47) to modulate lipophilicity and blood-brain barrier penetration .

- In vitro assays : Test binding affinity to σ receptors or monoamine transporters using radioligand displacement .

- Computational modeling : Dock optimized structures (e.g., InChIKey ROZDXHDMPJOOKE from ) into target protein active sites .

Basic: What safety protocols are critical for handling this compound?

- PPE : Use gloves, goggles, and lab coats to avoid dermal exposure ().

- Ventilation : Work in a fume hood due to potential respiratory irritancy .

- Emergency protocols : Contact Combi-Blocks (858-635-8950) or Infotrac (800-535-5053) for spills or exposure .

Advanced: How can stability studies assess degradation under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.